Methyl 2-(bromomethyl)-4-chlorobenzoate

概要

説明

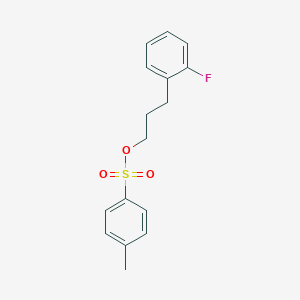

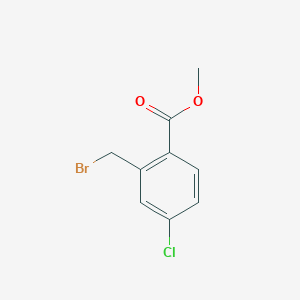

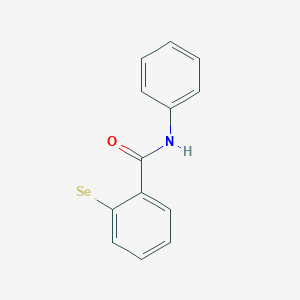

Methyl 2-(bromomethyl)-4-chlorobenzoate, also known as methyl 2-bromo-4-chlorobenzoate, is a synthetic organic compound used in a variety of scientific research applications. It is a colorless solid, with a molecular formula of C8H6BrClO2, and a molecular weight of 257.51 g/mol. As a brominated aromatic compound, it has been used in the synthesis of organic compounds, as well as in the synthesis of pharmaceuticals, pesticides, and other industrial chemicals.

科学的研究の応用

Regioselectivity in Synthesis

Methyl 2-(bromomethyl)-4-chlorobenzoate and its analogues have been studied for their regioselectivity in chemical reactions. A study by Montañez et al. (2010) investigated the reactivity of methyl chlorobenzoate analogues with Me3Sn− ions, revealing that the relative reactivity of chlorine as the leaving group in methyl chlorobenzoate is para ≥ ortho ≫ meta toward Me3Sn− ions. Theoretical studies were conducted to explain the observed reactivity based on the energetic properties of the transition states of the radical anions formed in these reactions Montañez et al., 2010.

Synthesis Process Development

The development of scalable processes for the synthesis of methyl chlorobenzoate derivatives is crucial in chemical manufacturing. Hickey et al. (2005) described a scalable process for the pilot plant synthesis of methyl 2-bromo-6-chlorobenzoate, emphasizing the importance of temperature control and the use of liquid nitrogen injection for reaction heat control. The esterification of the parent acid and subsequent crystallization resulted in a 79% overall yield from inexpensive starting materials Hickey et al., 2005.

Extended Oxazole Synthesis

This compound and related compounds are utilized in the synthesis of extended oxazoles. Patil and Luzzio (2016) demonstrated the use of 2-(halomethyl)-4,5-diphenyloxazoles as reactive scaffolds for synthetic elaboration at the 2-position, leading to the preparation of various oxazole derivatives. The 2-bromomethyl analogue, in particular, was found to be more reactive than the chloromethyl compounds and useful in C-alkylation reactions Patil & Luzzio, 2016.

Genotoxic Impurity Detection

In the pharmaceutical industry, the detection and quantification of genotoxic impurities are critical. Gaddam et al. (2020) developed an HPLC method for the simultaneous detection and quantification of various genotoxic impurities, including methyl 2-(chloromethyl)-3-nitrobenzoate and methyl 2-(bromomethyl)-4-nitrobenzoate, in the lenalidomide drug substance Gaddam et al., 2020.

Safety and Hazards

将来の方向性

作用機序

Target of Action

Methyl 2-(bromomethyl)-4-chlorobenzoate is a complex organic compound that can interact with various targets. It’s worth noting that similar compounds have been used in the synthesis of drugs that target proteins like Cereblon .

Mode of Action

It’s known that bromomethyl groups can participate in various chemical reactions, such as the suzuki–miyaura cross-coupling . In this reaction, the bromomethyl group acts as an electrophile, reacting with a boron reagent to form a new carbon-carbon bond .

Biochemical Pathways

Compounds with bromomethyl groups are often used in organic synthesis, including the synthesis of pharmaceuticals . These compounds can affect a variety of biochemical pathways depending on their structure and the nature of the other functional groups present.

Pharmacokinetics

Similar compounds are known to have high gi absorption . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters in the body.

Result of Action

Bromomethyl compounds can alkylate various biological molecules, potentially leading to a variety of cellular effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Its volatility and flammability could also be factors in its stability and action .

特性

IUPAC Name |

methyl 2-(bromomethyl)-4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLIPOQXOPCFRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609909 | |

| Record name | Methyl 2-(bromomethyl)-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145908-29-8 | |

| Record name | Methyl 2-(bromomethyl)-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B136085.png)

![3,6-Dioxabicyclo[3.1.0]hexan-2-ylmethanol](/img/structure/B136096.png)